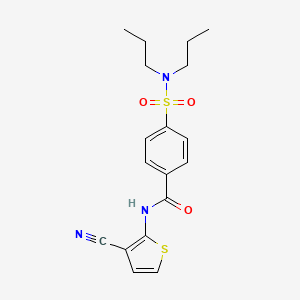

N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

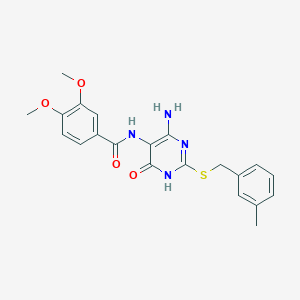

“N-(3-cyanothiophen-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of “N-(3-cyanothiophen-2-yl)benzamide” consists of a benzamide group attached to a thiophene ring via a nitrogen atom . The thiophene ring carries a cyano group .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-cyanothiophen-2-yl)benzamide” such as its melting point, boiling point, and molecular weight are not available in the sources I found .Applications De Recherche Scientifique

Synthesis and Chemical Behavior

Synthetic Pathways and Structural Analysis

The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrates advanced chemical reactions leading to compounds with potential for colorimetric sensing due to their solid-state properties revealed by X-ray single crystallography. These compounds, particularly those containing a 3,5-dinitrophenyl group, show significant changes in color in the presence of fluoride anions, indicating their utility in naked-eye detection applications (Younes et al., 2020).

Polymer Synthesis

Another application is in the synthesis of novel polyimides from related monomers, which are highly thermally stable and can form transparent, tough, and flexible films. This process highlights the material science application of these compounds in creating new polymers with desirable physical properties (Imai et al., 1984).

Chemical Reactions and Applications

Chemical Reactivity

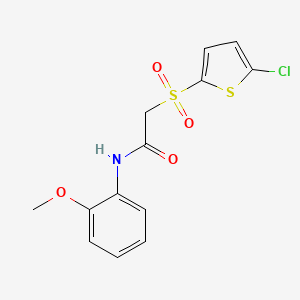

Research into the chemical behavior of similar compounds, such as the study on cyclopropane derivatives and their transformation into trifluoromethylated aminothiophenes, demonstrates the chemical reactivity and potential applications in synthesizing structurally diverse molecules (Kasai et al., 2012).

Novel Compound Synthesis

The creation of 4H-1,4-benzothiazine derivatives from cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides showcases innovative synthetic pathways for producing new chemical entities with potential pharmacological activities (Kobayashi et al., 2006).

Biological and Medicinal Chemistry Applications

Cytotoxicity Evaluation

The design and chemical behavior of novel pyrimidine derivatives, including their cytotoxicity against certain cell lines, provide insights into the potential therapeutic uses of similar compounds. Such studies are crucial for the development of new drugs with anticancer properties (Sakr et al., 2020).

Enzyme Inhibition

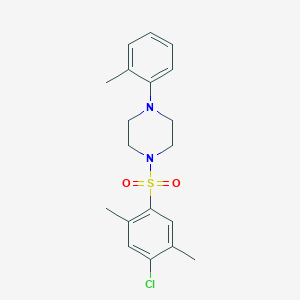

Investigation into aromatic sulfonamide inhibitors of carbonic anhydrases highlights the biological significance of these compounds in modulating enzyme activity, which can be pivotal for treating various diseases by targeting specific enzymes (Supuran et al., 2013).

Propriétés

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S2/c1-3-10-21(11-4-2)26(23,24)16-7-5-14(6-8-16)17(22)20-18-15(13-19)9-12-25-18/h5-9,12H,3-4,10-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWBPVJFHGRYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2468641.png)

![Ethyl 4-(4-chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B2468642.png)

![Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2468644.png)

![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol](/img/structure/B2468648.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2468650.png)

![2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol](/img/structure/B2468651.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2468653.png)

![1-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2468656.png)